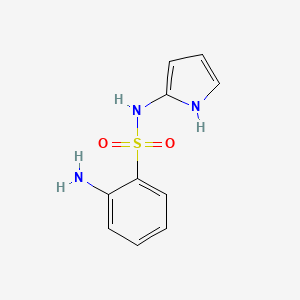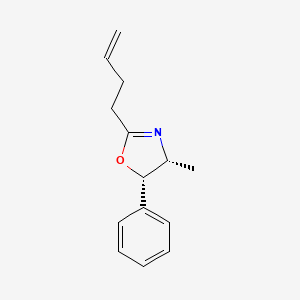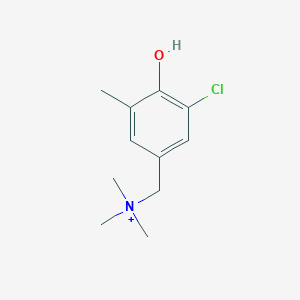
(3-Chloro-4-hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-4-hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium is a quaternary ammonium compound characterized by the presence of a chloro, hydroxy, and methyl group on a phenyl ring, along with a trimethylmethanaminium group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-hydroxy-5-methylphenol.
Quaternization Reaction: The phenol derivative undergoes a quaternization reaction with trimethylamine in the presence of a suitable solvent, such as acetonitrile or ethanol, under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
Optimization of Reaction Conditions: Optimization of temperature, pressure, and solvent systems to maximize efficiency and minimize waste.
Purification and Quality Control: Implementation of advanced purification techniques and rigorous quality control measures to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
(3-Chloro-4-hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-chloro-4-oxo-5-methylphenyl-N,N,N-trimethylmethanaminium.
Reduction: Formation of 4-hydroxy-5-methylphenyl-N,N,N-trimethylmethanaminium.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(3-Chloro-4-hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of (3-Chloro-4-hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on proteins or cell membranes, potentially disrupting normal cellular functions. The chloro and hydroxy groups may also participate in hydrogen bonding and other interactions that enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(3-Chloro-4-hydroxyphenyl)-N,N,N-trimethylmethanaminium: Lacks the methyl group on the phenyl ring.
(4-Hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium: Lacks the chloro group on the phenyl ring.
(3-Chloro-5-methylphenyl)-N,N,N-trimethylmethanaminium: Lacks the hydroxy group on the phenyl ring.
Uniqueness
(3-Chloro-4-hydroxy-5-methylphenyl)-N,N,N-trimethylmethanaminium is unique due to the presence of all three functional groups (chloro, hydroxy, and methyl) on the phenyl ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
920509-11-1 |
|---|---|
分子式 |
C11H17ClNO+ |
分子量 |
214.71 g/mol |
IUPAC 名称 |
(3-chloro-4-hydroxy-5-methylphenyl)methyl-trimethylazanium |
InChI |
InChI=1S/C11H16ClNO/c1-8-5-9(7-13(2,3)4)6-10(12)11(8)14/h5-6H,7H2,1-4H3/p+1 |
InChI 键 |
XWWBJMDIVTZUBA-UHFFFAOYSA-O |
规范 SMILES |
CC1=CC(=CC(=C1O)Cl)C[N+](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-(3,4-Dichlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14194809.png)
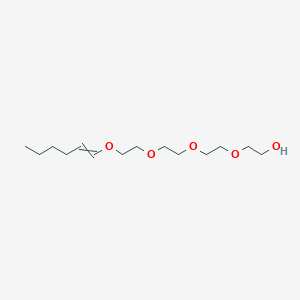
![2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]butan-1-one](/img/structure/B14194823.png)
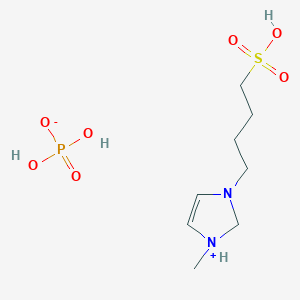
![Benzenesulfonamide, 4-methyl-N-[1-[(phenylthio)methyl]pentyl]-](/img/structure/B14194845.png)
![1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14194846.png)

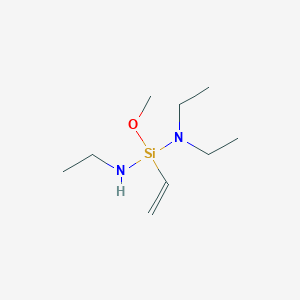
![5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]aniline](/img/structure/B14194864.png)
![1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]-](/img/structure/B14194868.png)
